
Anhydroerythromycin A
Übersicht
Beschreibung
Anhydroerythromycin A is a degradation product of the macrolide antibiotic erythromycin A. It is formed through the acid-catalyzed dehydration of erythromycin A both in vitro and in vivo . Although it has negligible antibacterial activity, it plays a significant role in inhibiting drug oxidation in the liver, leading to unwanted drug-drug interactions .
Vorbereitungsmethoden
Anhydroerythromycin A wird hauptsächlich durch den säurekatalysierten Abbau von Erythromycin A synthetisiert. Dieser Prozess beinhaltet die Entfernung eines Wassermoleküls aus Erythromycin A unter sauren Bedingungen . Die Reaktion kann in vitro durchgeführt werden, indem Erythromycin A in einer sauren wässrigen Lösung gelöst wird. Der Abbauprozess wird auch in vivo unter ähnlichen sauren Bedingungen beobachtet .
Die Synthese kann durch die Kontrolle des pH-Werts und der Temperatur des Reaktionsmediums optimiert werden, um die Ausbeute an this compound zu maximieren .
Analyse Chemischer Reaktionen
Anhydroerythromycin A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien über die Oxidationsprodukte begrenzt sind.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren zur Dehydratisierung, Oxidationsmittel zur Oxidation und Reduktionsmittel zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Anhydroerythromycin A is primarily recognized for its role as a metabolite of erythromycin, which is a well-known antibiotic. However, it has been noted that this compound itself exhibits limited antimicrobial activity. Its significance in the pharmaceutical realm lies in its pharmacokinetic properties and potential as a drug delivery vehicle.
Pharmacokinetics and Bioavailability
Recent studies have investigated the pharmacokinetics of this compound. For instance, a clinical study measured its concentration in human plasma and various tissues, revealing important insights into its absorption and distribution characteristics. The limits of quantification were established at 4.02 ng/ml for this compound, with linearity demonstrated across a range of concentrations .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Limit of Quantification | 4.02 ng/ml |
Linear Range | 4.02 - 2,006 ng/ml |
Intraday Precision | 2.2 - 5.9% |
Interday Precision | 6.0 - 8.7% |
Drug Delivery Systems
This compound has been explored as part of drug delivery systems, especially when encapsulated within biocompatible materials. For example, research on the encapsulation of erythromycin into natural microcapsules demonstrated enhanced bioavailability and sustained release profiles, which could be extrapolated to include formulations with this compound .
Case Study: Encapsulation in Lycopodium Clavatum Sporopollenin
- Objective : To evaluate the loading capacity and release kinetics of antibiotics.
- Findings : The study found that the encapsulation significantly improved the antibacterial activity against various pathogens while ensuring low toxicity to human cells .
Environmental Applications
This compound has also been studied for its environmental impact and presence in groundwater systems.
Environmental Monitoring
Research has indicated that this compound can be detected in groundwater recharge areas, raising concerns about its environmental persistence and potential ecological effects. The concentration levels found in soil samples ranged significantly, indicating widespread distribution .
Table 2: Concentration Levels of this compound in Soil Samples
Sample Location | Concentration (μg/kg) |
---|---|
Site A | 2.17 ± 1.04 |
Site B | 92.33 ± 20.70 |
Wirkmechanismus
Anhydroerythromycin A exerts its effects primarily by inhibiting drug oxidation in the liver. This inhibition is due to its interaction with liver enzymes, particularly cytochrome P450 enzymes . The compound binds to these enzymes, preventing the oxidation of other drugs and leading to potential drug-drug interactions .
Vergleich Mit ähnlichen Verbindungen
Anhydroerythromycin A ist im Vergleich zu anderen Abbauprodukten von Erythromycin aufgrund seines spezifischen Bildungswegs und seiner Auswirkungen auf die Leberenzyme-Aktivität einzigartig. Zu ähnlichen Verbindungen gehören:
Erythromycin A-Enolether: Unter sauren Bedingungen gebildet, jedoch mit unterschiedlichen Strukturmerkmalen.
Pseudoerythromycin A-Enolether: Unter neutralen oder alkalischen Bedingungen gebildet.
Diese Verbindungen unterscheiden sich in ihrer chemischen Struktur und den Bedingungen, unter denen sie gebildet werden, was die Einzigartigkeit von this compound in Bezug auf seine Bildung und biologische Aktivität hervorhebt .
Biologische Aktivität
Anhydroerythromycin A (AHE) is a notable metabolite of erythromycin A, a widely used macrolide antibiotic. While erythromycin itself exhibits significant antibacterial properties, AHE is characterized by its distinct biological activities and pharmacokinetic profile. This article explores the biological activity of AHE, including its pharmacological effects, mechanisms of action, and implications for drug interactions.
Chemical Structure and Properties
This compound is a spiroketal derivative formed through the hydrolysis of erythromycin under acidic conditions. Its chemical structure is crucial for understanding its biological functions. The compound is generally considered to have negligible direct antibacterial activity but plays a significant role in influencing the pharmacokinetics of other drugs due to its metabolic interactions.
Pharmacological Effects
1. Antibacterial Activity:
AHE has been reported to possess minimal antibacterial activity compared to its parent compound, erythromycin. Studies have shown that AHE does not exhibit significant inhibition against various bacterial strains, indicating that it is largely microbiologically inactive .
2. Drug Interaction and Metabolism:
AHE acts as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can prolong the elimination half-life of co-administered drugs such as benzodiazepines and immunosuppressants, leading to increased plasma concentrations of these medications . The presence of AHE in the liver can thus contribute to unwanted drug-drug interactions, which are critical considerations in clinical settings.
Table 1: Summary of Biological Activities and Effects of this compound
Case Studies
-
Clinical Implications in Drug Interactions:
- A study highlighted that patients receiving both erythromycin and other medications metabolized by CYP3A4 experienced increased side effects due to elevated drug levels resulting from AHE's inhibitory effects on metabolism . This underscores the importance of monitoring patients for potential interactions when prescribing erythromycin-containing regimens.
-
Pharmacokinetics:
- Research has shown that after administration, the concentration of AHE declines more slowly than that of erythromycin, indicating its potential role in maintaining therapeutic levels longer than the parent compound . This property may be beneficial in specific therapeutic contexts where prolonged action is desired.
Eigenschaften
IUPAC Name |
(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAVHPRGGAUFDN-JTQLBUQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016176 | |
Record name | Anhydroerythromycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23893-13-2 | |
Record name | Anhydroerythromycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anhydroerythromycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANHYDROERYTHROMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anhydroerythromycin A?
A: The molecular formula of this compound is C37H65NO12, and its molecular weight is 715.91 g/mol. []
Q2: Is this compound chiral?
A: Yes, this compound has 19 chiral centers, one more than erythromycin A due to the chirality at C-9. []
Q3: What spectroscopic techniques are used to characterize this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR, is instrumental in determining the structure and conformation of this compound. [, ] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is valuable for identifying and quantifying this compound in complex mixtures. [, ] Infrared (IR) spectroscopy provides insights into the functional groups and hydrogen bonding patterns within the molecule. [, ]
Q4: How does this compound form from erythromycin A?
A: this compound is generated from the acid-catalyzed degradation of erythromycin A. [, ] The previously accepted mechanism, involving erythromycin A enol ether as an intermediate, has been challenged. Recent studies using NMR suggest that both the enol ether and this compound exist in equilibrium with erythromycin A. [] The actual degradation pathway involves the slow loss of cladinose from erythromycin A. []
Q5: Can this compound be further modified chemically?
A: Yes, modifications of the aglycone lactone ring of this compound are possible. For example, treatment with hydrogen peroxide leads to the formation of the N-oxide of the 8,9-epoxy derivative. This derivative can be further converted to 8-hydroxy-9-deoxoerythromycin A by catalytic reduction. []
Q6: How is this compound metabolized in the body?
A: While the metabolic pathways of this compound itself haven't been extensively studied, research on motilides (erythromycin derivatives with gastrointestinal motor stimulating activity) suggests that hydroxylation at the 14 and 15 positions can occur in dogs. [] These hydroxylated metabolites have been found to possess stronger contractile activity than their parent compounds. []
Q7: Does the presence of food affect the absorption of erythromycin esters, and consequently, the formation of this compound?
A: Yes, food can delay the absorption of erythromycin esters like erythromycin acistrate, but it doesn't significantly affect the overall bioavailability. [] Although food delays the initial absorption, the maximum concentration (Cmax) and area under the curve (AUC) remain comparable between fasting and fed states. [] This suggests that while food intake might transiently influence the formation of this compound, it doesn't drastically alter its overall exposure.
Q8: What is the impact of this compound on drug-drug interactions?
A: this compound has been shown to inhibit drug oxidation in the liver, potentially leading to unwanted drug-drug interactions. [] The exact mechanism of this inhibition requires further investigation.
Q9: Can this compound contribute to the development of antibiotic resistance?
A: Research indicates that even trace amounts of this compound (1 ng/L) can induce resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics in staphylococci. [] This suggests that its presence in the environment, particularly in wastewater, might contribute to the spread of antibiotic resistance.
Q10: How is this compound typically quantified?
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is commonly employed for the quantitative analysis of this compound in various matrices, including biological fluids, honey, and environmental samples. [, , ]
Q11: What are the advantages of using solid-phase microextraction (SPME) for the analysis of this compound?
A: SPME offers a simple, solvent-free method for extracting this compound and other erythromycin degradation products from aqueous solutions. [] When combined with LC-MS/MS, it provides a powerful tool for studying the degradation kinetics of erythromycin A. []
Q12: Are there any alternative analytical techniques for detecting this compound?
A: Besides LC-MS/MS, amperometric detection coupled with HPLC can also be used for the analysis of this compound in biological fluids. [] This method offers a stability-indicating approach to monitor the degradation of erythromycin over time. []
Q13: What are the potential environmental risks associated with this compound?
A: this compound has been detected in wastewater, indicating its release into the environment. [, ] Its ability to induce antibiotic resistance in bacteria, even at low concentrations, poses a significant environmental risk. [] More research is needed to fully understand its ecotoxicological effects and persistence in the environment.
Q14: Are there any strategies to mitigate the environmental impact of this compound?
A: While specific strategies for this compound are under-researched, addressing the broader issue of pharmaceutical contamination in wastewater is crucial. This includes optimizing wastewater treatment processes to effectively remove pharmaceuticals and promoting the development of environmentally friendly antibiotics that degrade into less harmful byproducts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.